4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol
Description
4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a 3-fluorophenol core substituted at the 4-position with a cyclobutylmethylaminomethyl group. Its molecular formula is C₁₂H₁₅FNO, with a calculated molecular weight of 208.25 g/mol (exact mass: 208.11). The cyclobutylmethylaminomethyl moiety contributes steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-[(cyclobutylmethylamino)methyl]-3-fluorophenol |
InChI |
InChI=1S/C12H16FNO/c13-12-6-11(15)5-4-10(12)8-14-7-9-2-1-3-9/h4-6,9,14-15H,1-3,7-8H2 |
InChI Key |
MYCASKCIHHGEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Fluoro-4-(3,4,5-trifluorophenyl)phenol Substituents: Trifluorophenyl group at the 4-position. Properties: High electronegativity due to multiple fluorine atoms, increasing phenolic acidity (estimated pKa ~7–8) and reducing solubility in polar solvents .
4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol Substituents: Cyano and difluorophenyl groups. Properties: The electron-withdrawing cyano group further lowers pKa (~6.5–7.0) and enhances thermal stability, making it suitable for liquid crystal applications .
4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol Substituents: Nitro and difluorophenyl groups. Properties: The nitro group strongly withdraws electrons (pKa ~5–6), increasing acidity and favoring applications in superparamagnetic materials .
Comparative Analysis:
| Property | 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol | 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol | 4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol | 4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 208.25 (calculated) | 268.1 | 275.2 | 294.2 |
| Key Substituent | Cyclobutylmethylaminomethyl | Trifluorophenyl | Cyano-difluorophenyl | Nitro-difluorophenyl |
| Electronic Effects | Moderate electron withdrawal (F) + basic NH group | Strong electron withdrawal (3×F) | Strong electron withdrawal (CN + 2×F) | Very strong electron withdrawal (NO₂ + 2×F) |
| Predicted pKa | ~8–9 (amino group may buffer acidity) | ~7–8 | ~6.5–7.0 | ~5–6 |
| Lipophilicity (LogP) | High (cyclobutyl group) | Moderate | Low to moderate | Low |
Physicochemical and Functional Differences
- Acidity: The target compound’s phenolic acidity is likely higher than unsubstituted phenol (pKa ~10) but lower than nitro- or cyano-substituted analogs due to the basic amino group, which may partially neutralize acidity.
- Solubility: The cyclobutyl group increases hydrophobicity, suggesting lower aqueous solubility compared to nitro- or cyano-containing compounds. This property may limit use in polar media but enhance compatibility with lipid membranes in pharmaceutical contexts.
- Thermal Stability: Nitro and cyano groups in analogs improve thermal stability (e.g., melting points >140°C for nitro derivatives), whereas the target compound’s flexible cyclobutyl group may reduce crystallinity and lower melting points .
Biological Activity
4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 209.24 g/mol
This compound features a cyclobutylmethyl group attached to an amino group, which is further connected to a 3-fluorophenol moiety. The presence of the fluorine atom is significant for enhancing the compound's biological activity.
Research indicates that compounds similar to 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Specifically, studies have highlighted the following mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing pain perception and inflammatory responses.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the synthesis of inflammatory mediators, thus exhibiting anti-inflammatory properties.
Biological Activity Overview
The biological activities of 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol can be categorized as follows:
| Activity Type | Description |
|---|---|
| Analgesic Effects | Potential to reduce pain through modulation of pain pathways. |
| Anti-inflammatory | May inhibit pro-inflammatory cytokines and enzymes. |
| Neuroprotective Effects | Possible protective effects on neuronal cells under stress conditions. |
Case Studies and Research Findings
-
Analgesic Activity :
A study investigated the analgesic properties of similar compounds and found that they significantly reduced pain in animal models through central nervous system pathways. The mechanism involved modulation of opioid receptors, suggesting potential efficacy in pain management. -
Anti-inflammatory Effects :
In vitro studies demonstrated that related compounds inhibited the production of nitric oxide (NO) and prostaglandins in macrophages, indicating a strong anti-inflammatory effect. This suggests that 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol could be beneficial in treating inflammatory conditions. -
Neuroprotection :
Research on neuroprotective agents has shown that compounds with similar structures can protect neuronal cells from oxidative stress. This was evidenced by reduced markers of cell death in cultures treated with these compounds.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol:
- Absorption : Likely to be well absorbed due to its lipophilic nature.
- Distribution : Predicted to distribute widely in body tissues.
- Metabolism : May undergo hepatic metabolism; specific pathways need further investigation.
- Excretion : Primarily via renal pathways; metabolites should be characterized for safety assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
